Methyl Methanesulfonate

Descripción

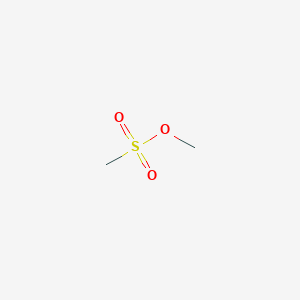

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O3S/c1-5-6(2,3)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBABOKRGFJTBAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3S | |

| Record name | METHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020845 | |

| Record name | Methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl methanesulfonate is a colorless to amber liquid. (NTP, 1992), Colorless liquid; mp = 20 deg C; [HSDB] Colorless to amber liquid; [CAMEO] Clear faintly yellow liquid; [MSDSonline] | |

| Record name | METHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl methanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

396 to 397 °F at 760 mmHg (NTP, 1992), 203 °C at 753 mm Hg | |

| Record name | METHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL METHANESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

220 °F (NTP, 1992) | |

| Record name | METHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Solubility in water about 1:5; slightly sol in nonpolar solvents, Sol in dimethyl formamide and in propylene glycol (1 in 1) | |

| Record name | METHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL METHANESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2943 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.2943 at 20 °C/4 °C | |

| Record name | METHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL METHANESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.31 [mmHg] | |

| Record name | Methyl methanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless liquid | |

CAS No. |

66-27-3 | |

| Record name | METHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL METHANESULFONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AT5C31J09G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL METHANESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

68 °F (NTP, 1992), 20 °C | |

| Record name | METHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20665 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL METHANESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methyl Methanesulfonate (MMS)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl methanesulfonate (MMS) is a monofunctional alkylating agent widely utilized in biological research as a potent inducer of DNA damage.[1][2] Its primary mechanism of action involves the covalent addition of a methyl group to nucleophilic centers in DNA, predominantly at the N7 position of guanine and the N3 position of adenine.[2][3] These lesions, particularly N3-methyladenine, can stall DNA replication forks, triggering a complex cellular response. The cell machinery primarily employs the Base Excision Repair (BER) pathway to excise these aberrant bases.[3][4] If the damage is substantial, the DNA damage response (DDR) network activates cell cycle checkpoints, primarily in the S and G2/M phases, to provide time for repair.[5] In instances of overwhelming or irreparable damage, the cell is directed towards programmed cell death (apoptosis), mainly through the intrinsic mitochondrial pathway.[6][7] This guide provides a detailed examination of these core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: DNA Alkylation

MMS is an SN2 alkylating agent that readily transfers its methyl group to electron-rich sites on DNA bases.[8] The primary products of this reaction in double-stranded DNA are N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA).[9] While N7-MeG is the most abundant adduct, it is generally considered less cytotoxic than N3-MeA, which physically blocks the progression of DNA polymerase during replication.[1][3] The formation of these adducts creates heat-labile sites in the DNA, which can lead to strand breaks under certain conditions, although MMS does not directly cause a significant number of double-strand breaks in vivo.[4]

dot

Caption: MMS directly methylates purine bases in DNA.

Data Presentation: DNA Adduct Formation

The table below summarizes the relative abundance of various DNA adducts formed upon treatment with MMS.

| Adduct Name | Abbreviation | Relative Abundance (%) | Cellular Impact |

| 7-methylguanine | N7-MeG | ~82% | Minor helix distortion, potential for mispairing.[1][9] |

| 3-methyladenine | N3-MeA | ~11% | Blocks DNA replication, highly cytotoxic.[3][9] |

| O⁶-methylguanine | O⁶-MeG | ~0.3% | Miscoding lesion, potentially mutagenic.[9] |

| Other Adducts | - | <5% | Includes methylation at other base positions.[9] |

Cellular Response to MMS-Induced DNA Damage

The cellular response to MMS is a multi-pronged process involving DNA repair, cell cycle arrest, and, ultimately, apoptosis.

DNA Repair Pathways

3.1.1 Base Excision Repair (BER) The BER pathway is the principal mechanism for correcting the base lesions induced by MMS.[4][10] It is a highly specific process that removes the damaged base without requiring large-scale DNA unwinding.[11] The key steps are:

-

Recognition and Excision: A DNA glycosylase (e.g., N-methylpurine DNA glycosylase, MPG, also known as AAG) recognizes the methylated base (like N3-MeA) and cleaves the N-glycosidic bond, removing the base and creating an apurinic/apyrimidinic (AP) site.[11][12]

-

Incision: An AP endonuclease (APE1) cuts the phosphodiester backbone immediately 5' to the AP site, creating a nick with a 3'-hydroxyl and a 5'-deoxyribosephosphate (dRP) end.[12]

-

Synthesis and Ligation: DNA Polymerase β (Pol β) removes the 5'-dRP moiety and inserts the correct nucleotide into the gap. The final nick is sealed by DNA Ligase III in complex with the scaffold protein XRCC1.[13]

dot

Caption: The Base Excision Repair (BER) pathway for MMS lesions.

3.1.2 Role of Homologous Recombination (HR) While BER handles the direct base damage, the consequences of this damage during S-phase often require the Homologous Recombination (HR) pathway. Replication forks that encounter an N3-MeA lesion can stall and collapse, leading to the formation of toxic DNA double-strand breaks. HR is essential for repairing these replication-associated breaks, and cells deficient in HR proteins are hypersensitive to MMS.[4][14]

Cell Cycle Arrest

To prevent the propagation of damaged genetic material, the cell activates DNA damage response (DDR) pathways that lead to temporary cell cycle arrest.[15]

-

Sensing and Signal Transduction: The presence of DNA adducts and stalled replication forks activates the master sensor kinases, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[16][17]

-

Checkpoint Activation: ATM and ATR phosphorylate and activate downstream checkpoint kinases, Chk2 and Chk1, respectively.[16][18]

-

p53 Stabilization: Activated Chk2 can phosphorylate the tumor suppressor protein p53.[15][19] This phosphorylation prevents p53 from binding to its negative regulator, Mdm2, leading to p53 stabilization and accumulation.[15]

-

Effector Activation: p53 acts as a transcription factor, inducing the expression of several genes, most notably the cyclin-dependent kinase inhibitor (CKI) p21.[16]

-

Cycle Arrest: p21 binds to and inhibits G1/S-Cdk and S-Cdk complexes, preventing the cell from progressing through the S phase and G2/M transition, thus allowing time for DNA repair.[15][16]

dot

Caption: MMS-induced DNA damage signaling to cell cycle arrest.

Apoptosis

When DNA damage is too severe for repair, the cell initiates apoptosis. MMS-induced apoptosis primarily proceeds via the intrinsic, or mitochondrial, pathway, which can occur independently of p53 status.[6][20]

-

Pro-apoptotic Signaling: Extensive DNA damage leads to a shift in the balance of the Bcl-2 family of proteins. The levels of anti-apoptotic proteins like Bcl-2 decrease, while pro-apoptotic "BH3-only" proteins are activated.[7]

-

MOMP: Activated BH3-only proteins activate the effector proteins BAX and BAK, which oligomerize in the outer mitochondrial membrane, causing Mitochondrial Outer Membrane Permeabilization (MOMP).[21]

-

Cytochrome c Release: MOMP allows for the release of proteins from the mitochondrial intermembrane space into the cytosol, most notably Cytochrome c.[22]

-

Apoptosome Formation: In the cytosol, Cytochrome c binds to the adapter protein Apaf-1, triggering its oligomerization into a large complex called the apoptosome.[20]

-

Caspase Activation: The apoptosome recruits and activates the initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates executioner caspases, such as Caspase-3.[6][22]

-

Execution: Caspase-3 orchestrates the dismantling of the cell by cleaving numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.[22]

dot

References

- 1. This compound | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Alkylating Agent this compound Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound induces apoptosis in p53-deficient H1299 and Hep3B cells through a caspase 2- and mitochondria-associated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Impact of DNA nucleotide excision repair on this compound-induced mutations in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Base excision repair - Wikipedia [en.wikipedia.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. britannica.com [britannica.com]

- 13. Base Excision Repair: Mechanisms and Impact in Biology, Disease, and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound (MMS) produces heat-labile DNA damage but no detectable in vivo DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oncotarget.com [oncotarget.com]

- 18. researchgate.net [researchgate.net]

- 19. Chk2 is dispensable for p53-mediated G1 arrest but is required for a latent p53-mediated apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 21. abeomics.com [abeomics.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide on Methyl Methanesulfonate-Induced DNA Damage

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl methanesulfonate (MMS) is a potent monofunctional alkylating agent widely utilized in cancer research and drug development to induce DNA damage and study cellular repair mechanisms. This guide provides a comprehensive technical overview of the molecular mechanisms by which MMS causes DNA damage, the cellular responses it elicits, and the key experimental protocols used to investigate these processes. MMS primarily methylates DNA at the N7 position of guanine and the N3 position of adenine, leading to the formation of DNA adducts that disrupt DNA replication and transcription. The primary cellular defense against MMS-induced damage is the Base Excision Repair (BER) pathway. However, when repair is overwhelmed or during DNA replication, other pathways such as Homologous Recombination (HR) and Translesion Synthesis (TLS) are activated to resolve stalled replication forks and prevent catastrophic DNA double-strand breaks. Understanding the intricate interplay of these pathways is crucial for the development of targeted cancer therapies and for assessing the genotoxicity of environmental agents.

The Chemistry of MMS-Induced DNA Damage

This compound introduces a methyl group onto nucleophilic centers within the DNA molecule. The primary targets are the nitrogen atoms in purine bases.

Formation of DNA Adducts

MMS alkylates DNA through an SN2 (bimolecular nucleophilic substitution) mechanism. The primary DNA adducts formed are:

-

N7-methylguanine (N7-meG): This is the most abundant lesion, accounting for approximately 80-85% of the total methylation events.[1] While not directly miscoding, the glycosidic bond of N7-meG is destabilized, which can lead to spontaneous depurination, creating an apurinic (AP) site.

-

N3-methyladenine (N3-meA): This adduct is formed at a lower frequency (around 10-12%) but is highly cytotoxic as it strongly blocks DNA replication.[2]

Other minor adducts can also be formed, but N7-meG and N3-meA are the most significant in terms of biological consequences.

Cellular Repair of MMS-Induced DNA Lesions

Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of MMS-induced alkylation damage.

Base Excision Repair (BER)

BER is the principal pathway for the removal of N7-meG and N3-meA. The process can be summarized in the following steps:

-

Recognition and Excision: A DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG, also known as AAG), recognizes the methylated base and cleaves the N-glycosidic bond, releasing the damaged base and creating an apurinic/apyrimidinic (AP) site.

-

Incision: An AP endonuclease, primarily APE1, incises the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl and a 5'-deoxyribosephosphate (dRP) terminus.

-

Synthesis and Ligation: DNA polymerase β (Pol β) removes the 5'-dRP moiety and fills the single-nucleotide gap. The final nick is sealed by DNA ligase III.

Caption: Base Excision Repair (BER) pathway for MMS-induced DNA damage.

Homologous Recombination (HR) and Replication Fork Stability

When a replication fork encounters an unrepaired MMS-induced lesion, it can stall. Stalled forks are a major source of genomic instability and can lead to the formation of DNA double-strand breaks (DSBs). Homologous recombination is a critical pathway for the error-free repair of these replication-associated DSBs. Cells deficient in HR pathway components, such as BRCA2, are highly sensitive to MMS.

Downstream Signaling Pathways Activated by MMS

The presence of MMS-induced DNA damage triggers a complex network of signaling pathways that coordinate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis.

ATM/ATR Signaling

The primary sensors of DNA damage are the PI3K-like kinases, ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). While ATM is primarily activated by DSBs, ATR responds to single-stranded DNA (ssDNA) regions that are exposed at stalled replication forks.

Caption: Simplified ATM/ATR signaling in response to MMS.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a subset of the mitogen-activated protein kinase (MAPK) pathways, is activated by various cellular stresses, including DNA damage. MMS-induced replication stress can lead to the activation of the JNK signaling cascade, which can have pro-apoptotic or pro-survival outcomes depending on the cellular context.

Caption: JNK signaling pathway activation by MMS-induced stress.

Quantitative Data on MMS-Induced DNA Damage and Repair

The following tables summarize key quantitative data related to MMS-induced DNA damage and repair.

Table 1: Relative Abundance of MMS-Induced DNA Adducts

| DNA Adduct | Relative Abundance (%) | Cytotoxicity | Primary Repair Pathway |

| N7-methylguanine (N7-meG) | ~82%[2] | Low (indirectly through AP sites) | Base Excision Repair |

| N3-methyladenine (N3-meA) | ~11%[2] | High (replication blocking) | Base Excision Repair |

| O6-methylguanine (O6-meG) | ~0.3%[2] | Mutagenic | Direct Reversal (MGMT) |

| Other | <5%[2] | Varies | Varies |

Table 2: Kinetics of MMS-Induced DNA Adduct Repair

| DNA Adduct | Half-life of Repair | Cell Type/Organism | Reference |

| N3-methyladenine | 2-3 hours | Chlamydomonas reinhardi | [3] |

| N7-methylguanine | 10-12 hours | Chlamydomonas reinhardi | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study MMS-induced DNA damage.

Single-Cell Gel Electrophoresis (Comet Assay) for DNA Strand Breaks

The comet assay is a sensitive method for detecting DNA single- and double-strand breaks.

Caption: Workflow for the alkaline comet assay.

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of MMS for a specified duration.

-

Cell Embedding: Mix a suspension of single cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis solution containing detergent to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the amount of DNA in the tail relative to the head to determine the extent of DNA damage.

Immunofluorescence for γH2AX Foci to Detect DNA Double-Strand Breaks

Phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early marker for the formation of DNA double-strand breaks.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with MMS.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.[4][5]

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.[6]

-

Counterstaining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

In Vitro Base Excision Repair Assay

This assay measures the capacity of cell extracts to repair specific DNA lesions.

Protocol:

-

Substrate Preparation: Prepare a plasmid DNA substrate containing a specific MMS-induced lesion (e.g., an AP site).

-

Cell Extract Preparation: Prepare a whole-cell or nuclear extract from the cells of interest.

-

Repair Reaction: Incubate the DNA substrate with the cell extract in a reaction buffer containing dNTPs (one of which is radiolabeled) and ATP.

-

Analysis of Repair Synthesis: Purify the DNA and measure the incorporation of the radiolabeled nucleotide to quantify repair synthesis. Alternatively, the products can be analyzed by gel electrophoresis to visualize the repair intermediates and final ligated product.[7][8][9]

DR-GFP Assay for Homologous Recombination

The DR-GFP reporter assay is a widely used method to measure the frequency of homologous recombination.

Protocol:

-

Cell Line: Use a cell line that has a stably integrated DR-GFP reporter cassette. This cassette consists of two differentially mutated GFP genes.

-

Induction of DSBs: Transfect the cells with an expression vector for the I-SceI endonuclease, which creates a specific double-strand break in one of the GFP genes. To study MMS-induced HR, cells can be treated with MMS to induce replication-dependent DSBs.

-

Homologous Recombination: If HR occurs, the functional GFP gene is restored.

-

Flow Cytometry: After a suitable incubation period, analyze the cells by flow cytometry to determine the percentage of GFP-positive cells, which is a measure of the HR frequency.[2][10][11]

Chromatin Immunoprecipitation (ChIP) for Stalled Replication Forks

ChIP can be used to identify proteins that are associated with stalled replication forks.

Protocol:

-

Cell Treatment and Crosslinking: Treat cells with MMS to induce replication fork stalling. Crosslink protein-DNA complexes with formaldehyde.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.

-

Immunoprecipitation: Incubate the chromatin with an antibody against a protein of interest that is expected to be at the stalled fork (e.g., a component of the replisome or a DNA repair factor).

-

Washing and Elution: Wash away non-specifically bound proteins and elute the protein-DNA complexes.

-

Reverse Crosslinking and DNA Purification: Reverse the crosslinks and purify the DNA.

-

Analysis: Use quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq) to identify and quantify the DNA sequences that were associated with the protein of interest.[12][13][14]

Conclusion

This compound is a powerful tool for investigating the fundamental processes of DNA damage and repair. Its ability to induce specific types of DNA lesions provides a model system for dissecting the intricate cellular pathways that maintain genomic integrity. A thorough understanding of how cells respond to MMS-induced damage, from the initial formation of adducts to the activation of complex signaling networks and the deployment of various repair mechanisms, is essential for advancing our knowledge of cancer biology and for the development of more effective therapeutic strategies. The experimental protocols outlined in this guide provide a robust framework for researchers to further explore the multifaceted effects of this important DNA damaging agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repair of 3-methyladenine and 7-methylguanine in nuclear DNA of Chlamydomonas: requirement for protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crpr-su.se [crpr-su.se]

- 7. In Vitro Base Excision Repair Assay Using Mammalian Cell Extracts | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro base excision repair assay using mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chromatin Immunoprecipitation to Detect DNA Replication and Repair Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chromatin Immunoprecipitation of Replication Factors Moving with the Replication Fork - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

A Comprehensive Technical Guide to the Laboratory Synthesis of Methyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary laboratory synthesis pathways for methyl methanesulfonate (MMS). It is intended to serve as a practical guide, detailing the core chemical principles, experimental protocols, and critical safety considerations associated with the preparation of this potent alkylating agent. This compound is a widely used laboratory chemical for inducing mutations in research and is also a significant potential genotoxic impurity (PGI) in pharmaceutical manufacturing, making its synthesis and control a subject of critical importance.[1][2]

Critical Safety and Handling Precautions

This compound is a hazardous substance and must be handled with extreme caution. It is classified as a carcinogenic agent, a mutagen, a genotoxin, and an apoptosis inducer.[3][4] All operations should be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (select gloves tested to a relevant standard like EN 374), and splash-proof safety goggles.[5][6] For handling the neat chemical, a NIOSH-approved half-face respirator with a combination filter cartridge is recommended.[6]

-

Handling: Avoid all personal contact, including the inhalation of vapors.[5] Do not eat, drink, or smoke in the handling area.[3] Ensure containers are securely sealed when not in use.[5]

-

Spills: In case of a minor spill, absorb the material with sand, earth, or vermiculite and place it in a sealed, labeled container for disposal.[5] For major spills, evacuate the area and alert emergency responders.[5]

-

Disposal: All waste must be handled in accordance with local, state, and federal regulations. Puncture empty containers to prevent re-use.[5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₂H₆O₃S | [4] |

| Molar Mass | 110.13 g/mol | [4] |

| Appearance | Colorless to amber liquid | [4] |

| Boiling Point | 202-203 °C (396-397 °F) | [4] |

| Melting Point | 20 °C (68 °F) | [4] |

| Density | 1.2943 g/cm³ at 20 °C | [4] |

| Solubility | Highly soluble in water; miscible with alcohols and acetone | [2][4] |

| CAS Number | 66-27-3 | [3] |

Core Synthesis Pathways

Two primary pathways are commonly employed for the synthesis of this compound in a laboratory setting. The choice of method depends on the desired scale, purity requirements, and the context of the synthesis (e.g., direct preparation vs. impurity formation study).

| Pathway | Reactants | Reagents/Conditions | Typical Use Case |

| 1. Mesylation of Methanol | Methanol, Methanesulfonyl Chloride (MsCl) | Non-nucleophilic base (e.g., triethylamine, pyridine) in an inert solvent (e.g., DCM) at 0 °C to room temperature. | Standard, high-yield laboratory preparation of MMS.[7] |

| 2. Esterification of Methanesulfonic Acid | Methanol, Methanesulfonic Acid (MSA) | Typically neat or with methanol as a solvent, often at elevated temperatures (40-70 °C). | Study of PGI formation in pharmaceutical processes.[1][8] |

Pathway 1: Synthesis from Methanesulfonyl Chloride and Methanol

This is the most direct and common method for preparing methanesulfonates (mesylates) in the lab. The reaction involves the treatment of an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base. The base, typically triethylamine (TEA) or pyridine, serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The hydroxyl group of the alcohol, a poor leaving group, is converted into a methanesulfonate group, which is an excellent leaving group, making the product a valuable intermediate for nucleophilic substitution reactions.

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet. Place the flask in an ice-water bath.

-

Reagent Addition: Charge the flask with anhydrous dichloromethane (DCM). Add methanol (1.0 eq.) followed by triethylamine (1.5 eq.).[7] Stir the solution at 0 °C for 10-15 minutes.

-

Reaction: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 1-2 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with cold water, 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, saturated brine.[7]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The product is often of sufficient purity for many applications. If necessary, further purification can be achieved by vacuum distillation.[9]

Pathway 2: Synthesis from Methanesulfonic Acid and Methanol

The formation of this compound from methanesulfonic acid (MSA) and methanol is of significant interest, particularly in the pharmaceutical industry, as it represents a potential pathway for the generation of a genotoxic impurity during drug substance manufacturing.[1] This reaction is an equilibrium process that is favored at higher temperatures and under strongly acidic conditions.[8][10] Isotopic labeling studies using ¹⁸O-labeled methanol have confirmed that the reaction proceeds via cleavage of the methanol C-O bond.[8][11]

Studies have shown that the formation of MMS from MSA and methanol is highly dependent on the reaction conditions. The conversion is typically low, with a maximum of around 0.35% being reported under conditions relevant to pharmaceutical processing.[8][12]

| Parameter | Effect on MMS Formation | Rationale | Reference |

| Temperature | Increases with higher temperature | The reaction is kinetically controlled; higher temperatures accelerate the rate of formation. | [1][10] |

| Water Content | Decreases with higher water content | Water can compete with methanol for protonation by MSA and can also hydrolyze the MMS product back to MSA and methanol. | [1][8] |

| Presence of Base | Dramatically reduces or eliminates formation | Neutralization of the methanesulfonic acid catalyst prevents the initial protonation of methanol, which is a key step in the reaction mechanism. In the presence of a slight excess of base, ester formation is not detected. | [8][11] |

This protocol is designed for the analysis and quantification of MMS formation, rather than for bulk synthesis.

-

Sample Preparation: In a sealed vial, mix methanesulfonic acid (MSA) with methanol. For example, add 10 µL of MSA to 100 µL of methanol.[1]

-

Reaction: Place the sealed vial in a heating block or oven at a controlled temperature (e.g., 40, 50, 60, or 70 °C) for a specified period (e.g., up to 60 hours).[1][10]

-

Quenching and Derivatization: (If required for analysis) Cool the sample and quench the reaction by adding a suitable base to neutralize the acid.

-

Analysis: Analyze the reaction mixture directly using a highly sensitive and specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify the amount of this compound formed.[1][8] The mass spectrum for MMS will show a molecular ion at m/z 110.[11]

References

- 1. pqri.org [pqri.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Collection - Mechanism and Processing Parameters Affecting the Formation of this compound from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation - Organic Process Research & Development - Figshare [acs.figshare.com]

An In-depth Technical Guide to Methyl Methanesulfonate as a DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl methanesulfonate (MMS) is a monofunctional alkylating agent widely utilized in cancer research and drug development as a model genotoxic compound. Its ability to induce DNA lesions provides a valuable tool for studying DNA damage response (DDR) pathways, evaluating the efficacy of DNA repair inhibitors, and understanding mechanisms of cellular toxicity. This technical guide provides a comprehensive overview of MMS as a DNA alkylating agent, detailing its mechanism of action, the DNA adducts it forms, the cellular repair pathways it triggers, and key experimental protocols for its study.

Mechanism of Action and DNA Adduct Formation

MMS is a classic SN2-type alkylating agent, meaning it transfers a methyl group to nucleophilic centers in DNA through a bimolecular nucleophilic substitution reaction. This methylation can occur at various positions on the DNA bases. The most prevalent adducts formed by MMS are N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA).[1][2][3] While N7-MeG is the most abundant lesion, it is generally considered to be less cytotoxic and mutagenic than N3-MeA, which can block DNA replication.[4] A smaller fraction of O6-methylguanine (O6-MeG) is also formed, which is a highly mutagenic lesion due to its propensity to mispair with thymine during DNA replication.[1][2]

Data Presentation: Quantitative Analysis of MMS-Induced DNA Adducts

The relative abundance of DNA adducts induced by MMS is a critical factor in its biological effects. The following table summarizes the quantitative data on the major DNA adducts formed by MMS.

| DNA Adduct | Abbreviation | Approximate Percentage of Total Adducts | Biological Consequence | Citation(s) |

| N7-methylguanine | N7-MeG | ~82% | Can lead to depurination, creating an abasic (AP) site which is a substrate for Base Excision Repair. Can also form DNA-protein cross-links. | [1][2][5] |

| N3-methyladenine | N3-MeA | ~11% | Blocks DNA replication and transcription, highly cytotoxic. | [1][2] |

| O6-methylguanine | O6-MeG | ~0.3% | Highly mutagenic, causes G:C to A:T transition mutations by mispairing with thymine. | [1][2] |

| Other Adducts | - | <5% | Includes methylation at N1-adenine, N7-adenine, N1-guanine, N3-guanine, and others. Their individual contributions to cytotoxicity and mutagenicity are less characterized. | [1][2] |

Cellular DNA Damage Response to MMS

The DNA lesions induced by MMS trigger a complex and coordinated cellular response involving multiple DNA repair pathways and cell cycle checkpoints. The primary pathway for repairing the majority of MMS-induced adducts is Base Excision Repair (BER). However, when replication forks encounter these lesions, other pathways such as Homologous Recombination (HR) and Translesion Synthesis (TLS) become critical for cell survival. The ATM and ATR signaling cascades are key orchestrators of this response.

Base Excision Repair (BER)

BER is the principal pathway for the removal of non-helix-distorting base lesions, such as those generated by MMS.[6][7][8] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base.

Caption: Base Excision Repair (BER) pathway for MMS-induced DNA damage.

Replication Stress and Homologous Recombination (HR)

When a replication fork encounters an unrepaired MMS-induced lesion, it can stall or collapse, leading to the formation of a one-ended double-strand break (DSB).[9] Homologous Recombination (HR) is a major pathway for the error-free repair of these replication-associated DSBs, using the sister chromatid as a template.[10][11][12]

Caption: Homologous Recombination (HR) at an MMS-induced collapsed replication fork.

ATM and ATR Signaling

The ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are master regulators of the DNA damage response.[10][11][13][14][15][16][17] ATR is primarily activated by single-stranded DNA (ssDNA) regions that arise at stalled replication forks, a common consequence of MMS treatment.[10][11] ATM is activated by DSBs, which can form from collapsed replication forks.[10][13] These kinases phosphorylate a multitude of downstream targets to coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.

Caption: ATM/ATR signaling in response to MMS-induced DNA damage.

MMS Cytotoxicity

The cytotoxic effects of MMS vary significantly across different cell lines, largely due to differences in their DNA repair capacity and cell cycle regulation. The IC50 (half-maximal inhibitory concentration) is a common metric used to quantify the cytotoxicity of a compound.

Data Presentation: IC50 Values of MMS in Various Human Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Citation(s) |

| HEK293 | Embryonic Kidney | 24 | ~200 | [1] |

| A549 | Lung Carcinoma | 24 | ~400 | [18] |

| HeLa | Cervical Carcinoma | 72 | ~100-200 | [19] |

| MCF7 | Breast Adenocarcinoma | 72 | ~150-250 | [19] |

| HCT116 | Colon Carcinoma | 72 | ~200-300 | [3] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and the specific viability assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study MMS-induced DNA damage and the cellular response.

Quantification of MMS-Induced DNA Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of specific DNA adducts.[20][21][22][23][24][25]

Caption: Workflow for LC-MS/MS quantification of DNA adducts.

-

DNA Extraction:

-

Harvest MMS-treated and control cells.

-

Extract genomic DNA using a commercial kit or a standard phenol-chloroform extraction protocol. Ensure high purity and integrity of the DNA.

-

Accurately quantify the DNA concentration.

-

-

Enzymatic Hydrolysis:

-

To a known amount of DNA (e.g., 10-50 µg), add a cocktail of enzymes for complete digestion to nucleosides. This typically includes DNase I, nuclease P1, and alkaline phosphatase.

-

Incubate at 37°C for an appropriate time (e.g., 2-12 hours) to ensure complete hydrolysis.

-

Include internal standards (e.g., isotopically labeled N7-MeG and N3-MeA) at the beginning of the hydrolysis step for accurate quantification.

-

-

Solid Phase Extraction (SPE):

-

Use an appropriate SPE cartridge (e.g., C18) to enrich for the DNA adducts and remove the more abundant unmodified nucleosides.

-

Condition the cartridge with methanol and then water.

-

Load the hydrolyzed DNA sample.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the adducts with a suitable solvent (e.g., methanol or acetonitrile).

-

Dry the eluate under vacuum.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried sample in a small volume of the initial mobile phase.

-

Inject the sample onto an HPLC system coupled to a tandem mass spectrometer.

-

Separate the nucleosides using a C18 reverse-phase column with a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode and use multiple reaction monitoring (MRM) to detect the specific transitions for each adduct and its internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the MRM transitions of the native adducts and the internal standards.

-

Generate a standard curve using known amounts of the adduct standards.

-

Calculate the amount of each adduct in the DNA sample based on the standard curve and normalize to the total amount of DNA analyzed.

-

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[4][6][13][26]

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BERing the burden of damage: Pathway crosstalk and posttranslational modification of base excision repair proteins regulate DNA damage management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ATM and ATR: Sensing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Minichromosome maintenance proteins interact with checkpoint and recombination proteins to promote s-phase genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Turned on by genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ATM and ATR as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Monitoring of dimethyl sulphate-induced N3-methyladenine, N7-methylguanine and O(6)-methylguanine DNA adducts using reversed-phase high performance liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-phase extraction and its application to a small fish model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. escholarship.org [escholarship.org]

- 25. Column switching HPLC-ESI+-MS/MS methods for quantitative analysis of exocyclic dA adducts in DNA of laboratory animals exposed to 1,3-butadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Understanding how mismatch repair proteins participate in the repair/anti-recombination decision - PMC [pmc.ncbi.nlm.nih.gov]

The Alkylating Agent Methyl Methanesulfonate: A Technical Guide to its Discovery, History, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl methanesulfonate (MMS) is a monofunctional alkylating agent that has been a cornerstone of cancer research and genetics for decades.[1][2] Its ability to induce DNA lesions has made it an invaluable tool for elucidating the intricate pathways of DNA damage response (DDR), cell cycle control, and apoptosis. This technical guide provides a comprehensive overview of the discovery, history, and multifaceted applications of MMS in a research context. It is designed to serve as a detailed resource for both seasoned investigators and those new to the field of DNA damage and repair.

Discovery and Historical Perspective

The journey of this compound in research began with the broader exploration of alkylating agents and their biological effects. Initially recognized for their vesicant and mutagenic properties, compounds capable of transferring alkyl groups to biological macromolecules quickly garnered interest for their potential as cancer therapeutics and as tools to study fundamental genetic processes.

MMS, with its simple chemical structure, emerged as a model SN2-type alkylating agent.[3] Early studies focused on its potent mutagenic and cytotoxic effects, establishing its role as a powerful inducer of DNA damage.[4] For decades, it has been utilized to uncover and explore pathways of DNA repair, DNA damage response, and mutagenesis.[1][2] Its reputation as a "radiomimetic" agent, one that mimics the effects of ionizing radiation by producing DNA strand breaks, further solidified its importance in the laboratory, although it's now understood that these breaks are often an indirect consequence of the repair process.

Mechanism of Action: A Potent DNA Alkylating Agent

This compound exerts its biological effects primarily through the methylation of DNA.[5] It introduces methyl groups onto various nucleophilic sites within the DNA molecule, with a preference for nitrogen atoms in purine bases. The primary adducts formed are 7-methylguanine (N7-MeG) and 3-methyladenine (N3-MeA).[4][6] While N7-MeG is the most abundant lesion, N3-MeA is considered more cytotoxic as it can stall DNA replication forks.[4] To a lesser extent, MMS can also methylate other sites on DNA bases and the phosphate backbone.

This alkylation of DNA bases leads to several deleterious consequences:

-

Base Mispairing: The added methyl groups can alter the hydrogen-bonding properties of the bases, leading to incorrect nucleotide incorporation during DNA replication and subsequent mutations.

-

Replication Blockade: The presence of adducted bases can physically impede the progression of the DNA replication machinery, leading to stalled replication forks.[4][6]

-

DNA Strand Breaks: The repair processes initiated to remove these alkylated bases can lead to the formation of single-strand and, indirectly, double-strand breaks in the DNA.

Quantitative Data

For ease of reference and comparison, the following tables summarize key quantitative data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂H₆O₃S | [2] |

| Molecular Weight | 110.13 g/mol | [5][7] |

| Appearance | Colorless to amber liquid | [2] |

| Density | 1.3 g/mL at 25 °C | [5] |

| Boiling Point | 202-203 °C | [5] |

| Water Solubility | ~200 g/L at 20 °C | [5] |

| Log Kow | -0.66 | [8] |

| Vapor Pressure | 0.31 mm Hg at 25°C | [8] |

MMS-Induced DNA Adducts

| Adduct | Percentage of Total Adducts |

| 7-methylguanine (N7-MeG) | ~80-85% |

| 3-methyladenine (N3-MeA) | ~10-12% |

| Other (O⁶-methylguanine, etc.) | ~1-5% |

Note: The relative abundance of adducts can vary depending on the experimental conditions and the DNA sequence context.

Toxicity Data

| Endpoint | Value | Model System | Reference |

| TD₅₀ (Carcinogenic Potency) | 31.8 mg/kg/day | Not Specified | [9] |

| LC₅₀ (48h) | 23.6 mg/L | Quadrivisio lutzi (amphipod) | [10] |

Typical In Vitro Experimental Concentrations

| Cell Line | Concentration Range | Purpose |

| Various Cancer Cell Lines | 0.1 - 2 mM | Induction of DNA damage, apoptosis, cell cycle arrest |

| HeLa | 0.1 - 0.8 mM | Cell viability and DNA damage studies[11] |

| Mouse Lymphoma L5178Y | 4.3 - 66 µM | Genotoxicity and DNA adduct analysis[12] |

Key Signaling Pathways Affected by MMS

MMS-induced DNA damage triggers a complex and highly orchestrated cellular response. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.

Base Excision Repair (BER) Pathway

The primary mechanism for repairing the small, non-helix-distorting base lesions induced by MMS is the Base Excision Repair (BER) pathway.[13]

DNA Damage Response (DDR) and Cell Fate

If the DNA damage is extensive or the repair mechanisms are overwhelmed, the cell activates the broader DNA Damage Response (DDR) pathway. This can lead to cell cycle arrest, providing time for repair, or, in cases of severe damage, trigger apoptosis (programmed cell death).

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly performed using this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[14] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

MMS Treatment: Prepare a series of dilutions of MMS in serum-free culture medium. Remove the culture medium from the wells and add 100 µL of the MMS-containing medium to each well. Include a vehicle control (medium without MMS). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[14]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of MMS for a specific duration.

-

Cell Harvesting and Embedding: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL. Mix a small volume of the cell suspension with low-melting-point agarose and quickly spread the mixture onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.

-

Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13).[16] Allow the DNA to unwind for 20-40 minutes. Then, apply a voltage of ~1 V/cm for 20-30 minutes.

-

Neutralization and Staining: After electrophoresis, gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).[16] Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).

Western Blotting for DNA Damage Response Proteins

Western blotting is used to detect and quantify specific proteins involved in the DNA damage response, such as phosphorylated H2AX (γH2AX), ATM, and Chk1/2.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Protocol:

-

Cell Lysis: After MMS treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the BCA assay.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[17] Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-γH2AX, anti-phospho-ATM) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).[17]

Conclusion

This compound remains a powerful and relevant tool in the arsenal of researchers studying DNA damage and repair. Its well-characterized mechanism of action and the extensive body of literature surrounding its use provide a solid foundation for investigating the complex cellular responses to genotoxic stress. By understanding its history, mechanism, and the experimental methodologies for its application, scientists and drug development professionals can continue to leverage MMS to uncover novel insights into cancer biology, mutagenesis, and the development of new therapeutic strategies. The quantitative data, signaling pathway diagrams, and detailed protocols provided in this guide are intended to facilitate the effective and informed use of this important research chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Characterization of structural, genotoxic, and immunological effects of this compound (MMS) induced DNA modifications: Implications for inflammation-driven carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. grokipedia.com [grokipedia.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Table 1, Properties of this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Biological significance of DNA adducts investigated by simultaneous analysis of different endpoints of genotoxicity in L5178Y mouse lymphoma cells treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Base excision repair - Wikipedia [en.wikipedia.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. bds.berkeley.edu [bds.berkeley.edu]

- 16. In Vivo Alkaline Comet Assay and Enzyme-modified Alkaline Comet Assay for Measuring DNA Strand Breaks and Oxidative DNA Damage in Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

MMS-induced DNA lesions and their biological consequences.

An In-depth Technical Guide on MMS-Induced DNA Lesions and Their Biological Consequences

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl methanesulfonate (MMS) is a potent alkylating agent widely utilized in cancer research and drug development as a model compound for inducing DNA damage. Its primary mechanism of action involves the methylation of DNA bases, leading to a cascade of cellular responses that include cell cycle arrest, activation of DNA repair pathways, and ultimately, cell death. Understanding the intricacies of MMS-induced DNA lesions and their biological sequelae is paramount for the development of novel therapeutic strategies that target DNA damage response pathways. This technical guide provides a comprehensive overview of the types of DNA damage induced by MMS, the cellular mechanisms that respond to these lesions, and detailed protocols for the key experimental techniques used to study these phenomena.

MMS-Induced DNA Lesions

MMS is a monofunctional SN2 alkylating agent that primarily methylates nitrogen atoms in purine bases.[1] The predominant lesions formed are N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA).[2][3] While N7-MeG is the most abundant adduct, it is generally considered non-toxic and non-mutagenic.[2] In contrast, N3-MeA is a highly cytotoxic lesion that physically blocks DNA replication.[2] A smaller fraction of MMS-induced damage includes the formation of O6-methylguanine (O6-MeG), which is a pre-mutagenic lesion that can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[1]

Quantitative Analysis of MMS-Induced DNA Adducts

The precise quantification of different DNA adducts is crucial for understanding the dose-dependent effects of MMS. Mass spectrometry-based techniques are highly sensitive and specific for this purpose.[4][5]

| DNA Adduct | Relative Abundance (MMS) | Biological Consequence |

| N7-methylguanine (N7-MeG) | ~82% | Generally non-toxic, can lead to apurinic (AP) sites.[1] |

| N3-methyladenine (N3-MeA) | ~11% | Highly cytotoxic, blocks DNA replication.[1][2] |

| O6-methylguanine (O6-MeG) | ~0.3% | Pre-mutagenic, leads to G:C to A:T transitions.[1] |

| Other minor adducts | < 1% | Various effects. |

Biological Consequences of MMS-Induced DNA Lesions

The cellular response to MMS-induced DNA damage is multifaceted, involving the activation of intricate signaling networks that coordinate DNA repair, cell cycle progression, and cell fate decisions.

Replication Fork Stalling and S-Phase Arrest

The presence of N3-MeA and other lesions on the DNA template poses a significant challenge to the DNA replication machinery. When a replication fork encounters an MMS-induced lesion, it can stall, leading to the accumulation of single-stranded DNA (ssDNA).[6][7] This, in turn, activates the intra-S-phase checkpoint, a critical surveillance mechanism that temporarily halts cell cycle progression to allow time for DNA repair.[7][8][9] In yeast, this checkpoint is primarily mediated by the Mec1 (ATR in mammals) and Rad53 (Chk1 in mammals) kinases.[10][11]

DNA Repair Pathways

Cells have evolved several sophisticated DNA repair pathways to counteract the deleterious effects of MMS-induced lesions.

-